2-(4-Isopropylphenoxy)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone
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Overview
Description
“2-(4-Isopropylphenoxy)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone” is a complex organic compound. It contains several functional groups including an isopropyl group, a phenoxy group, a methoxyphenyl group, a sulfonyl group, and a piperidinyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the boronic acid group is considered a Lewis acid and has a pKa value of 4–10 . These values can vary depending on the substituents on the boronic acids derivatives ; usually aryl boronic acids are more acidic than alkyl boronic acids .
Scientific Research Applications
Antiallergy and Antimicrobial Activities
The compound has been investigated for its potential in treating allergy and microbial infections. For instance, derivatives structurally related to this compound showed potent antiallergy activity in the passive foot anaphylaxis (PFA) assay, indicating their potential in managing allergic reactions (Walsh, Franzyshen, & Yanni, 1989). Similarly, derivatives have been synthesized and exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting a promising area for further research to combat infections (Mallesha & Mohana, 2014).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of derivatives for potential medicinal applications. For example, novel sulfonamides and carboxamides containing a substituted benzophenone moiety were synthesized and showed potent antibacterial activities, highlighting the structural versatility and therapeutic potential of derivatives (Vinaya et al., 2008). Another study explored the anodic methoxylation of piperidine derivatives, indicating the chemical manipulability of these compounds for various synthetic applications (Golub & Becker, 2015).
Neuroprotective and Antipsychotic Activities
Additionally, aryloxyethylamine derivatives have been designed and evaluated for neuroprotective activities, demonstrating significant protection against glutamate-induced cell death in PC12 cells. This suggests potential applications in neuroprotective therapies (Zhong et al., 2020). Another study focused on the synthesis and pharmacological evaluation of derivatives as potential antipsychotics, showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models (Bhosale et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-17(2)18-4-6-20(7-5-18)29-16-23(25)24-14-12-22(13-15-24)30(26,27)21-10-8-19(28-3)9-11-21/h4-11,17,22H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMAVVYEBFWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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